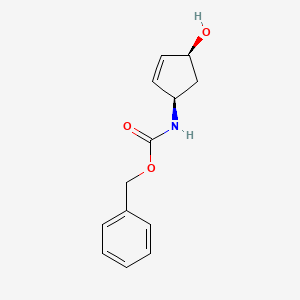

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11-12,15H,8-9H2,(H,14,16)/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVSXTSYXODYSG-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501178552 | |

| Record name | Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221910-76-5 | |

| Record name | Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221910-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[(1R,4S)-4-hydroxy-2-cyclopenten-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501178552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with a suitable hydroxycyclopentene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate bond () undergoes hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbonic acid derivatives. This reaction is critical for deprotection in synthetic pathways:

This hydrolysis is reversible under specific conditions, enabling applications in dynamic combinatorial chemistry.

Functionalization of the Hydroxyl Group

The 4-hydroxy group on the cyclopentene ring participates in esterification and oxidation reactions:

Esterification

Reaction with acyl chlorides or anhydrides forms esters, enhancing lipophilicity for pharmaceutical applications:

-

Example : Acetylation with acetic anhydride yields the 4-acetoxy derivative, observed in analogs from patent US9487494B2 .

Oxidation

The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or Dess-Martin periodinane:

Cyclopentene Ring Reactivity

The conjugated double bond in the cyclopentene ring enables cycloaddition and hydrogenation reactions:

Diels-Alder Reactions

The electron-rich diene reacts with dienophiles (e.g., maleic anhydride) to form six-membered cyclohexene derivatives:

Hydrogenation

Catalytic hydrogenation () saturates the double bond, yielding a cyclopentanol derivative:

Comparative Reactivity with Structural Analogs

Key differences in reactivity between Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate and related compounds:

Scientific Research Applications

Chemical Properties and Structure

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate has the molecular formula C₁₃H₁₅NO₃ and a molecular weight of approximately 233.27 g/mol. The compound features a cyclopentene ring with a hydroxyl group and a carbamate functional group attached to a benzyl moiety, which contributes to its chemical reactivity and biological properties .

Medicinal Chemistry Applications

Research into the medicinal applications of this compound has indicated several promising areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarities to other known anticancer agents warrant further investigation into its efficacy against specific cancer types .

- Biological Target Interaction : Interaction studies have shown that this compound has binding affinity towards certain biological targets. Understanding these interactions is crucial for optimizing its therapeutic potential.

- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects of this compound, making it a candidate for further research in neurodegenerative diseases .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Derivatives : The compound can be modified to create derivatives with altered biological activities or to construct complex organic molecules through various synthetic routes.

- Building Block for Complex Molecules : Due to its unique structure, it can act as a building block in the synthesis of more complex compounds used in pharmaceuticals and agrochemicals .

Material Science Applications

The unique properties of this compound extend into material science:

- Polymer Chemistry : The carbamate functional group allows for the incorporation of this compound into polymer matrices, potentially enhancing the mechanical properties or introducing new functionalities to the materials .

- Coatings and Adhesives : Its chemical stability and reactivity make it suitable for applications in coatings and adhesives where enhanced performance is required .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl Carbamate | C₉H₁₁NO₂ | Simpler structure; lacks cyclopentene ring |

| 4-Hydroxycoumarin | C₉H₆O₃ | Known for anticoagulant properties |

| 4-Hydroxyphenyl Carbamate | C₉H₁₁NO₂ | Similar functional groups but lacks cyclopentene framework |

The distinct cyclopentene structure of this compound may confer unique biological activities not observed in these similar compounds, making it an intriguing subject for further research and development .

Mechanism of Action

The mechanism of action of Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with other carbamate-functionalized bicyclic or substituted cyclic molecules, emphasizing substituent effects, synthetic utility, and commercial relevance.

Table 1: Key Structural and Commercial Attributes

| Compound Name | CAS Number | Substituents | Purity | Supplier | Key Applications |

|---|---|---|---|---|---|

| Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate | 205675-68-9 | Cyclopentene-OH, benzyl carbamate | 95–97% | Synthonix, Crysdot | Prostaglandin intermediates |

| tert-Butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl] carbamate | 134575-17-0 | Azabicyclohexane, tert-butyl carbamate | ≥95% | PharmaBlock | Kinase inhibitor scaffolds |

| Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | 66207-08-7 | Oxabicycloheptane, benzyl carboxylate | N/A | PharmaBlock | Antibiotic derivatives |

| tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate | Not disclosed | Cyclohexane-methoxy, tert-butyl | N/A | Research use | PROTAC linker synthesis |

Functional Group Analysis

- Substituent Effects: The benzyl carbamate group in the target compound enhances solubility in organic solvents compared to tert-butyl carbamates (e.g., 134575-17-0), which are more lipophilic. This difference impacts pharmacokinetic properties in drug candidates . The hydroxyl group on the cyclopentene ring enables hydrogen bonding, facilitating stereoselective reactions absent in non-hydroxylated analogs like benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate .

Stereochemical Complexity :

The relative (1R,4S) configuration distinguishes it from simpler carbamates (e.g., tert-butyl derivatives) and is critical for biological activity in receptor-targeted molecules .

Commercial Availability and Pricing

Case Studies

- Pharmaceutical Intermediates: The hydroxyl group in the target compound was leveraged to synthesize cyclopentenol derivatives with anti-inflammatory activity, as reported in preclinical studies .

- Comparative Reactivity: Benzyl carbamates exhibit faster deprotection under hydrogenolysis conditions compared to tert-butyl analogs, enabling streamlined synthesis of amine intermediates .

Limitations

- The compound’s cyclopentene ring is prone to oxidation, necessitating inert storage conditions, whereas tert-butyl carbamates (e.g., 134575-17-0) are more stable .

Biological Activity

Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate, also known as Benzyl (4-hydroxycyclopent-2-en-1-yl)carbamate, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and therapeutic potential based on diverse research findings.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 233.27 g/mol

- IUPAC Name : Benzyl Rel-((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate

The compound features a cyclopentene ring with a hydroxyl group and a carbamate functional group attached to a benzyl moiety. This unique structure may confer distinct biological activities compared to related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often focus on modifying the cyclopentene framework to enhance biological activity or create derivatives with altered properties.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research suggests that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.

Anticancer Potential

In vitro assays have shown that this compound may possess anticancer activity. Studies involving cell lines have indicated that it can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. Further research is needed to determine its efficacy and safety in vivo.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyl carbamate | C₉H₁₁NO₂ | Simpler structure; lacks cyclopentene ring |

| 4-Hydroxycoumarin | C₉H₆O₃ | Known for anticoagulant properties |

| 4-Hydroxyphenyl carbamate | C₉H₁₁NO₂ | Similar functional groups but lacks the cyclopentene framework |

The structural differences may account for the distinct biological activities observed in these compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Cell Viability Assays : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis.

- Antimicrobial Testing : The compound exhibited significant antibacterial activity against Gram-positive bacteria in preliminary tests.

- Enzyme Kinetics : Research highlighted its inhibitory effect on AChE, suggesting potential applications in treating neurodegenerative disorders.

Q & A

Basic: What are the key considerations for synthesizing Benzyl ((1R,4S)-rel-4-hydroxycyclopent-2-en-1-yl)carbamate?

Methodological Answer:

The synthesis involves three critical steps:

Carbamate Protection : Introduce the benzyl carbamate (Cbz) group to the amine functionality of the cyclopentenol scaffold. This is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) under anhydrous conditions at low temperatures (-20°C to 0°C) to minimize side reactions .

Stereochemical Control : The (1R,4S)-rel configuration requires chiral resolution or asymmetric synthesis. Techniques like chiral HPLC or enzymatic resolution can isolate the desired enantiomer. Alternatively, use chiral auxiliaries or catalysts during cyclopentene ring formation .

Purification : Flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended to isolate the product. Confirm purity via HPLC (>95%) and characterize using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How to ensure stereochemical fidelity during synthesis?

Methodological Answer:

- X-ray Crystallography : Confirm absolute configuration post-synthesis using single-crystal X-ray diffraction. For enantiomorph-polarity estimation, apply Rogers’s η or Flack’s x parameters to analyze intensity data, which are robust for non-centrosymmetric structures .

- Chiral Derivatization : Convert the compound into diastereomers (e.g., using Mosher’s acid) and analyze via ¹H NMR to detect splitting patterns indicative of enantiomeric excess .

- Asymmetric Catalysis : Utilize chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclization reactions to enforce the (1R,4S)-rel configuration .

Advanced: How to resolve contradictions in stereochemical outcomes reported in different synthesis protocols?

Methodological Answer:

Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, temperature). To reconcile results:

Replicate Key Steps : Systematically vary parameters (e.g., base strength, solvent) in reported protocols. For example, uses tert-butyl carbamate intermediates in THF at 0°C, while employs chiral azabicyclohexane scaffolds. Compare stereoselectivity under these conditions.

Computational Modeling : Perform DFT calculations to map energy landscapes of competing transition states, identifying pathways favoring (1R,4S)-rel over (1S,4R) .

Cross-Validate Analytical Data : Overlay NMR chemical shifts and coupling constants with literature data. For example, the ¹H NMR splitting pattern of the cyclopentene protons (δ 5.5–6.0 ppm) is sensitive to stereochemistry .

Advanced: What are the optimal conditions for removing the benzyl carbamate (Cbz) protecting group without affecting the cyclopentene ring?

Methodological Answer:

The Cbz group is cleaved via:

Catalytic Hydrogenation : Use 10% Pd/C under H₂ (1 atm) in ethanol at room temperature. Monitor reaction progress by TLC to prevent over-hydrogenation of the cyclopentene double bond .

Acidic Hydrolysis : Treat with HBr in acetic acid (33% v/v) at 0°C for 30 minutes. Avoid prolonged exposure to prevent hydroxyl group dehydration on the cyclopentene ring .

Alternative Deprotection : For acid-sensitive substrates, employ LiAlH₄ in THF, which selectively reduces the carbamate without attacking the cyclopentene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.